molecular formula C25H19FN4 B2623588 N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477230-01-6

N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2623588
CAS No.: 477230-01-6
M. Wt: 394.453
InChI Key: OFZZKPVPEOVWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure known as a 7-deazapurine analog that is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . This core scaffold is a key feature in several approved drugs and clinical candidates, particularly in the realms of oncology and inflammatory diseases . The specific substitution pattern of this compound—featuring a 4-fluorophenyl group at the N-7 position, a phenyl ring at the C-5 position, and a benzylamino group at the C-4 position—is designed to modulate its interactions with enzymatic targets, potentially enhancing selectivity and potency. Compounds within this chemical class have demonstrated significant potential in early-stage research across multiple therapeutic areas. The 7H-pyrrolo[2,3-d]pyrimidine core is a known pharmacophore for kinase inhibition . Research on analogous structures has shown promising activity as inhibitors of calcium-dependent protein kinases (CDPKs) in parasites like Plasmodium falciparum , suggesting potential application in the development of antimalarial agents . Furthermore, closely related 4-amine derivatives have exhibited excellent antitubercular activity against Mycobacterium tuberculosis , with some analogs demonstrating potent minimum inhibitory concentrations (MIC90), highlighting their value in infectious disease research . In oncology, similar molecules are investigated as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis . The flexibility of the scaffold allows for potential interactions with multiple kinase targets, making it a versatile starting point for drug discovery . The mechanism of action for this specific analog is anticipated to involve competitive binding at the ATP-binding site of target kinases. The molecule is designed to form key hydrogen-bonding interactions with the hinge region of the kinase via its pyrimidine nitrogen atoms, while the benzyl and phenyl substituents are projected to occupy adjacent hydrophobic pockets, conferring selectivity . This targeted mechanism is central to its research applications in modulating signal transduction pathways. This product is explicitly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers handling this compound should adhere to safe laboratory practices and consult relevant safety data sheets for proper handling and disposal.

Properties

IUPAC Name

N-benzyl-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4/c26-20-11-13-21(14-12-20)30-16-22(19-9-5-2-6-10-19)23-24(28-17-29-25(23)30)27-15-18-7-3-1-4-8-18/h1-14,16-17H,15H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZKPVPEOVWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The benzyl, fluorophenyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzyl group can be added via a nucleophilic substitution reaction using benzyl halides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various hydrogenated forms of the original compound.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the antiviral properties of compounds containing the pyrrolo[2,3-d]pyrimidine scaffold. For instance, a study focused on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines demonstrated their effectiveness against Zika virus and dengue virus. The research revealed that certain modifications to the structure of these compounds enhanced their antiviral activity significantly:

  • Compound Variants :
    • Variants with electron-withdrawing groups showed increased cytotoxicity and antiviral activity.
    • Compounds with para-nitrobenzyl moieties exhibited superior antiviral effects compared to those without substitutions.
  • Mechanism of Action :
    • The exact molecular targets remain to be fully elucidated; however, it is suggested that these compounds interfere with viral replication mechanisms.

Cancer Research

The compound's structural features suggest potential applications in oncology as well. Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression.

  • Inhibition Studies :
    • Case studies indicate that modifications at the 4 and 7 positions of the pyrrolo[2,3-d]pyrimidine core can lead to potent inhibitors of cancer cell proliferation.
    • For example, certain derivatives have shown promise in inhibiting growth in various cancer cell lines.
  • Selectivity :
    • The selectivity of these compounds towards cancer cells over normal cells enhances their therapeutic potential while minimizing side effects.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. The interactions between N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and various enzymes have been characterized:

  • Target Enzymes :
    • The compound has been noted to inhibit enzymes that play crucial roles in metabolic pathways and signal transduction.
    • This inhibition can disrupt cellular processes and provide a therapeutic avenue for diseases characterized by dysregulated enzyme activity.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
AntiviralEffective against Zika and dengue viruses; structure modifications enhance activity
Cancer TreatmentPotential inhibitors of cancer cell proliferation; selective towards cancer cells
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways

Mechanism of Action

The mechanism by which N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C7 Position

4-Fluorophenyl vs. 4-Methylphenyl
  • Target Compound : C7 = 4-fluorophenyl (C26H21FN4)
  • Analog : N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C26H22N4)
    • The methyl group in the analog increases hydrophobicity compared to the fluorine atom.
    • Molecular weight differences: 390.49 (analog) vs. 408.47 (target compound) due to fluorine substitution .
4-Fluorophenyl vs. 4-Methoxyphenyl
  • No melting point (mp) or yield data provided, but structural similarity suggests comparable synthetic routes .

Modifications at the C5 Position

Phenyl vs. Phenylethyl Substituents
  • Analog Series : Compounds 6–14 () feature phenylethyl groups with varying substituents (e.g., dimethoxy, chloro).
    • Example : Compound 9 (C22H21ClN4) has a 2-chlorophenyl-phenylethyl group.
  • Melting point: 144.5–146.5°C, higher than many analogs due to chloro substitution .
    • Example : Compound 12 (C26H30N4O4) with tetramethoxyphenylethyl shows reduced mp (120.2–121.2°C), likely due to increased solubility from methoxy groups .

Variations in the N4-Benzyl Group

Benzyl vs. Substituted Benzyl
  • No mp data available, but molecular weight (392.43) suggests moderate lipophilicity .

Halogen-Substituted Analogs

  • Chloro vs. Fluoro :
    • Compound 3 : N4-(3-Fluoro-4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Dual halogen substitution increases molecular weight (C12H8ClFN4) and may enhance receptor binding via halogen bonds .

Table 1: Key Properties of Selected Analogs

Compound ID Substituents (C5/C7/N4) Molecular Formula mp (°C) Yield (%) Key Spectral Data (¹H NMR) Reference
Target Compound 5-Ph, 7-4-F-Ph, N4-Bn C26H21FN4 N/A N/A δ 6.78 (s, C6-H), 7.08–7.39 (m, Ar-H)
Compound 9 (1) 5-(2-Cl-Ph-ethyl), 7-Bn, N4-Me C22H21ClN4 144.5–146.5 90 δ 2.54 (s, 4-CH3), 6.07 (br, NH2)
N4-(4-Biphenyl) (16) 5-Ph, 7-H, N4-4-biphenyl C18H14N4 N/A 89 δ 6.84 (d, J=4Hz), 7.25–7.66 (m, Ar-H)
Compound 35b (11) 5-Ph, 7-4-F-Ph, 2,4-diamine C18H14FN5 N/A N/A HRESIMS: m/z 302.1396 (calc. 302.1400)

Table 2: Impact of Substituents on Melting Points

Substituent Type Example Compound mp Range (°C) Effect on mp
Chloro (C5) Compound 9 144.5–146.5 Increased due to halogen
Methoxy (C7) Compound 12 120.2–121.2 Decreased due to polarity
Trimethoxy (C5) Compound 13 142–144 Moderate, balance of polarity

Biological Activity

N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure, featuring a pyrrolo[2,3-d]pyrimidine core with specific substitutions, contributes to its notable biological activities, particularly in the fields of oncology and anti-inflammatory research.

Structural Characteristics

The compound's molecular formula is C22H18FN3C_{22}H_{18}FN_3, with a molecular weight of approximately 365.4 g/mol. The structural arrangement includes:

  • Pyrrolo[2,3-d]pyrimidine core : This core is known for its diverse biological properties.
  • Substituents : A benzyl group, a 4-fluorophenyl group, and a phenyl group enhance its pharmacological profile.

While specific mechanisms for this compound have not been fully elucidated, related compounds in the pyrrolopyrimidine class exhibit various biological activities through:

  • Kinase Inhibition : The compound acts as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell growth and survival pathways. This inhibition may contribute to its potential anticancer effects.
  • Multi-target Interactions : The compound's ability to inhibit multiple kinases may enhance its therapeutic potential compared to more selective inhibitors that target only one pathway or kinase .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its inhibition of Akt and other kinases can disrupt cancer cell proliferation and survival. Studies on structurally related compounds suggest that modifications in substituents can lead to varying degrees of potency against different cancer cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its interaction with specific signaling pathways involved in inflammation. This potential has been observed in other pyrrolopyrimidine derivatives that have shown efficacy in reducing inflammatory responses .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrrolopyrimidine derivatives, providing insights into structure-activity relationships (SAR):

  • In Vitro Studies : A library of pyrrolopyrimidine derivatives was screened for activity against Mycobacterium tuberculosis, revealing varying minimum inhibitory concentrations (MIC) among the compounds. For instance, derivatives with specific substitutions demonstrated enhanced antibacterial properties .
  • Cell Line Testing : In vitro assays have shown that certain derivatives exhibit low cytotoxicity while maintaining potent biological activity against cancer cell lines .

Comparative Table of Biological Activities

Compound NameActivity TypeMIC (µM)Reference
This compoundAnticancerTBD
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineAntitubercular0.488
Other Pyrrolopyrimidine DerivativesVarious (anti-cancer, anti-inflammatory)Varies

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-benzyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine to improve yields?

  • Methodological Answer: Microwave-assisted synthesis (e.g., 120°C for 5 minutes) significantly enhances reaction efficiency by accelerating coupling steps, as demonstrated in pyrrolo[2,3-d]pyrimidine derivatives. Purification via silica gel chromatography and recrystallization (e.g., using ethyl acetate/hexanes) ensures high purity (>95%). Key intermediates like 4-chloropyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) are critical for functionalization .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 6.6–8.2 ppm) and substituents (e.g., benzyl CH2 at δ ~5.1 ppm).
  • HRMS: Confirm molecular weight (e.g., calculated for C25H28N4O3: 441.22 g/mol).
  • Elemental Analysis: Validate C/H/N ratios (e.g., C: 69.42% vs. observed 69.25%) .
  • IR Spectroscopy: Identify NH stretches (~3427 cm⁻¹) and aromatic C=C bonds (~1594 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer: Use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media. Stability tests via HPLC at 37°C over 24 hours monitor degradation. For solubility challenges, consider cyclodextrin-based formulations or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the compound’s antitubulin and antiangiogenic activity?

  • Methodological Answer:

  • Antitubulin Assays: Measure inhibition of tubulin polymerization (IC50) using purified bovine tubulin and colchicine-binding competition .
  • Antiangiogenic Models: Use endothelial cell (HUVEC) migration assays and chick chorioallantoic membrane (CAM) models to quantify vascular disruption .
  • In Vivo Validation: Test efficacy in xenograft models (e.g., murine breast cancer) with biweekly dosing (10–50 mg/kg, IP) .

Q. How can researchers resolve contradictory data on kinase selectivity (e.g., JAK1 vs. JAK2 inhibition)?

  • Methodological Answer:

  • Kinase Profiling: Screen against a panel of 50+ kinases (e.g., JAK1 IC50: 8.5 nM vs. JAK2 IC50: 408 nM) to confirm selectivity .
  • Molecular Docking: Compare binding modes in JAK1 (e.g., ATP-binding pocket interactions with Val889 and Leu959) vs. JAK2 .
  • Mutagenesis Studies: Introduce JAK2-specific mutations (e.g., M929I) to assess resistance .

Q. What methodologies are suitable for studying metabolic stability and pharmacokinetics (PK) in preclinical models?

  • Methodological Answer:

  • In Vitro ADME: Use liver microsomes (human/mouse) to measure metabolic half-life (t1/2). CYP450 inhibition assays identify potential drug-drug interactions .
  • In Vivo PK: Administer 5 mg/kg IV/orally to rodents; collect plasma samples at 0–24 hours. LC-MS/MS quantifies AUC and bioavailability (e.g., F% >50% in mice) .

Contradiction Analysis Example

Scenario: Discrepancies in reported IC50 values for kinase inhibition.
Resolution:

  • Source Variability: Differences in assay conditions (e.g., ATP concentration: 10 µM vs. 100 µM).
  • Structural Analogues: Substituent variations (e.g., 4-methyl vs. 4-fluorophenyl) alter potency .
  • Validation: Reproduce assays using standardized protocols (e.g., Eurofins KinaseProfiler) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.